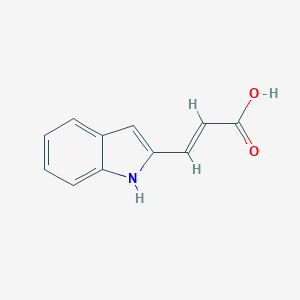

2-Propenoic acid, 3-(1H-indol-3-yl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041048 | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-06-4 | |

| Record name | Indole-3-acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Action of 3 Indoleacrylic Acid at the Molecular and Cellular Levels

Modulation of Gene Expression and Transcriptional Regulation

3-Indoleacrylic acid directly and indirectly alters the transcription of various genes, affecting cellular metabolism, stress responses, and developmental pathways.

3-Indoleacrylic acid is utilized in molecular biology as an inducer for gene expression systems controlled by the tryptophan (trp) promoter, specifically the trpE promoter. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comncats.io Functioning as a tryptophan analog, it competes with tryptophan to bind the trp repressor protein. sigmaaldrich.com This binding event prevents the repressor from attaching to the promoter region, thereby initiating the transcription of genes cloned downstream of the trpE promoter in plasmid expression systems. sigmaaldrich.comsigmaaldrich.comncats.io This method can lead to the high-level expression of recombinant proteins, with reports of expression levels up to 50 times higher than wild-type levels. sigmaaldrich.com

In studies involving the harmful algal bloom-forming dinoflagellate Prorocentrum donghaiense, 3-Indoleacrylic acid has demonstrated a significant inhibitory effect on genes related to nutrient uptake and photosynthesis. researchgate.netmedchemexpress.com Transcriptional analysis revealed that 3-Indoleacrylic acid inhibits the function of all nutrient assimilating genes in this organism. researchgate.net Specifically, it has been shown to downregulate genes encoding for ribulose-1,5-bisphosphate carboxylase/oxygenase II (RuBisCO) and cytochrome f, key components of the photosynthetic machinery. researchgate.netmedchemexpress.com This disruption of the photosynthetic mechanism is a primary contributor to its antialgal properties. researchgate.net The compound was also found to suppress the transcription of genes encoding for high-affinity nitrate (B79036) transporter (HANT), nitrate reductase (NIT), and ammonium (B1175870) transporter (AMT), thereby disrupting inorganic nitrogen assimilation. researchgate.net

Research on the effects of 3-Indoleacrylic acid on Prorocentrum donghaiense has also indicated its ability to suppress the expression of certain stress response genes. researchgate.net Specifically, the expression of genes for heat shock protein 70 (HSP70) and heat shock protein 90 (HSP90) was suppressed following exposure to the compound. researchgate.net

In the context of colorectal cancer, 3-Indoleacrylic acid, particularly the trans-isomer (t3IDA), has been shown to upregulate the expression of Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3). nih.govaacrjournals.orgtandfonline.com This upregulation is a direct consequence of Aryl Hydrocarbon Receptor (AhR) activation by 3-Indoleacrylic acid. nih.govaacrjournals.org The activated AhR complex binds to the promoter region of the ALDH1A3 gene, enhancing its transcription. nih.gov The resulting increase in ALDH1A3 protein contributes to the production of NADH, which is utilized by ferroptosis-suppressor protein 1 (FSP1) for the synthesis of reduced coenzyme Q10, a mechanism that inhibits ferroptotic cell death and can promote colorectal carcinogenesis. aacrjournals.orgtandfonline.commedchemexpress.com

Table 1: Summary of 3-Indoleacrylic Acid's Effects on Gene Expression

| Gene/Gene Set | Effect | Mechanism | Organism/Cell Type | References |

|---|---|---|---|---|

| trpE Promoter-Associated Genes | Induction | Acts as a tryptophan analog, binding the trp repressor protein. | E. coli (plasmid systems) | sigmaaldrich.comncats.io |

| Nutrient Assimilating Genes | Downregulation | Inhibition of transcriptional functions. | Prorocentrum donghaiense | researchgate.netmedchemexpress.com |

| Photosynthetic Genes (e.g., rbcL, cytochrome f) | Downregulation | Disruption of the photosynthetic mechanism. | Prorocentrum donghaiense | researchgate.netmedchemexpress.com |

| Stress Response Genes (HSP70, HSP90) | Suppression | Inhibition of gene expression. | Prorocentrum donghaiense | researchgate.net |

| ALDH1A3 | Upregulation | Activation of the AhR signaling pathway. | Colorectal cancer cells | nih.govaacrjournals.orgtandfonline.com |

Suppression of Stress Response Gene Expression

Receptor-Mediated Signaling Pathways

A primary mechanism through which 3-Indoleacrylic acid exerts its effects is by acting as a signaling molecule that binds to and activates specific cellular receptors, most notably the Aryl Hydrocarbon Receptor.

3-Indoleacrylic acid is a recognized endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govaacrjournals.orgtandfonline.comtandfonline.comresearchgate.net AhR is found in the cytoplasm in an inactive complex with other proteins, including heat shock protein 90 (HSP90). frontiersin.orgnih.gov Upon binding with a ligand like 3-Indoleacrylic acid, AhR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. tandfonline.comfrontiersin.orgnih.govfrontiersin.org

Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). tandfonline.comfrontiersin.orgfrontiersin.org This AhR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes. frontiersin.orgfrontiersin.org This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1), immune regulation, and cellular differentiation. tandfonline.comfrontiersin.orgresearchgate.net The activation of AhR by 3-Indoleacrylic acid is a critical upstream event that leads to several of its downstream effects, such as the upregulation of ALDH1A3 and the modulation of inflammatory responses. nih.govaacrjournals.orgnih.govnih.gov Studies have demonstrated that 3-Indoleacrylic acid can stimulate human AhR activity in a dose-dependent manner. tandfonline.com

Table 2: Summary of Receptor-Mediated Signaling by 3-Indoleacrylic Acid

| Receptor | Action | Downstream Effects | References |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Ligand binding and activation | Nuclear translocation, dimerization with ARNT, binding to XREs, and transcription of target genes (e.g., ALDH1A3, CYP1A1). | nih.govaacrjournals.orgtandfonline.comtandfonline.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov |

Interplay with Other Nuclear Receptors and Downstream Effectors

3-Indoleacrylic acid (IA) primarily exerts its effects through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. mdpi.comnih.govbinasss.sa.cr Upon binding, IA promotes the translocation of AHR to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, thereby regulating their transcription. binasss.sa.cr A key downstream effect of this activation is the induction of AHR target genes, such as Cyp1a1, which has been observed in both intestinal epithelium and immune cells following IA treatment. frontiersin.org

Furthermore, IA-mediated AHR activation can trigger specific protective pathways. For instance, trans-3-Indoleacrylic acid has been shown to inhibit ferroptosis, an iron-dependent form of cell death, by activating an AHR-ALDH1A3-FSP1-CoQ10 axis, which ultimately decreases lipid peroxidation. medchemexpress.com

Significant crosstalk exists between the AHR pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Activation of AHR can lead to increased NRF2 expression, establishing a feed-forward loop that enhances antioxidant responses. researchgate.net In certain cells, Nrf2 can directly bind to the antioxidant response element (ARE) motif within the AhR gene, promoting its transcription and subsequently boosting the production of AHR-dependent molecules like IL-22. binasss.sa.cr While the related tryptophan metabolite, indole-3-propionic acid (IPA), is a known ligand for the Pregnane (B1235032) X Receptor (PXR), the direct interaction between 3-Indoleacrylic acid and PXR is less clearly established. wikipedia.orgphysiology.orgnih.gov

Regulation of Inflammatory Processes

3-Indoleacrylic acid is a potent modulator of inflammatory responses, acting through several distinct but interconnected mechanisms to suppress inflammation and promote immune tolerance.

IA has been demonstrated to effectively suppress the production of key pro-inflammatory cytokines. In a co-culture system of epithelial and immune cells stimulated with lipopolysaccharide (LPS), IA treatment suppressed the secretion of both Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Further studies have confirmed these findings, showing that IA supplementation in models of intestinal inflammation significantly reduces the expression levels of TNF-α, IL-1β, and IL-6. wjgnet.comresearchgate.net Another related indole (B1671886), Indole-3-acetic acid, has also shown the ability to inhibit these same pro-inflammatory cytokines. frontiersin.orgnih.govresearchgate.net

A critical aspect of IA's anti-inflammatory profile is its ability to stimulate the production of Interleukin-10 (IL-10), a pivotal anti-inflammatory cytokine. nih.gov Studies using bone marrow-derived macrophages (BMDMs) found that IA significantly enhanced IL-10 production following stimulation with LPS. nih.gov This effect is consistent across different experimental models, including cell co-culture systems and in vivo studies of intestinal inflammation, where IA treatment leads to increased IL-10 expression and secretion. nih.govwjgnet.com

Table 1: Effect of 3-Indoleacrylic Acid on Cytokine Production

| Cytokine | Effect of 3-Indoleacrylic Acid | Cytokine Type | References |

|---|---|---|---|

| TNF-α | Inhibition/Reduction | Pro-inflammatory | nih.govwjgnet.comresearchgate.net |

| IL-1β | Inhibition/Reduction | Pro-inflammatory | wjgnet.comresearchgate.net |

| IL-6 | Inhibition/Reduction | Pro-inflammatory | nih.govwjgnet.comresearchgate.net |

| IL-10 | Activation/Enhancement | Anti-inflammatory | nih.govwjgnet.com |

The anti-inflammatory actions of 3-Indoleacrylic acid are linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The consistent and significant reduction of major NF-κB downstream targets, including TNF-α, IL-1β, and IL-6, strongly indicates that IA interferes with the activation of this pathway. nih.govwjgnet.com Research on the related compound, indole-3-aldehyde (IAld), has shown that it inhibits the NF-κB pathway through the activation of AHR. researchgate.net

3-Indoleacrylic acid is an electrophilic compound capable of directly engaging the Keap1/Nrf2-dependent antioxidant response. researchgate.netnih.gov This pathway plays a crucial role in cellular protection against oxidative stress. Activation of the NRF2-ARE pathway by IA contributes to its anti-inflammatory effects by limiting the production of inflammatory cytokines in macrophages. researchgate.netnih.gov This mechanism can act in concert with AHR signaling to coordinate a comprehensive anti-inflammatory and antioxidant cellular response. researchgate.net

Modulation of NF-κB Signaling Pathway Activation

Antioxidant and Reactive Oxygen Species (ROS) Modulation

The role of 3-Indoleacrylic acid in modulating reactive oxygen species (ROS) is context-dependent. In mammalian cells, its ability to activate the NRF2-ARE pathway represents a significant antioxidant mechanism that helps mitigate oxidative stress. researchgate.netnih.gov Further supporting its antioxidant function, IA has been shown to inhibit ferroptosis by reducing lipid peroxidation. medchemexpress.com

In contrast, when used as an antialgal agent against the marine dinoflagellate Prorocentrum donghaiense, 3-Indoleacrylic acid functions by increasing the production of ROS. medchemexpress.comresearchgate.netmolnova.com This induction of oxidative stress disrupts cellular processes and leads to cell death in the target organism. medchemexpress.comresearchgate.net This demonstrates that the effect of 3-Indoleacrylic acid on ROS and oxidative stress is highly specific to the biological system .

Mechanisms of ROS Scavenging and Reduction

The role of 3-Indoleacrylic acid in managing reactive oxygen species (ROS) is complex, with studies reporting both antioxidant and pro-oxidant effects depending on the context. In certain chemical assays, it has demonstrated direct radical-scavenging capabilities; for instance, extracts containing the compound showed a 25.93% DPPH radical scavenging rate. This is in line with the known antioxidant potential of some indole compounds, which can neutralize free radicals via electron donation. nih.govsemanticscholar.org The related tryptophan metabolite, indole-3-acetic acid, has also been shown to alleviate induced free radical generation by direct neutralization. nih.gov

Conversely, in other biological systems, 3-Indoleacrylic acid has been observed to increase ROS production. medchemexpress.commedchemexpress.com When used as an antialgal agent against the marine dinoflagellate Prorocentrum donghaiense, IAA exposure led to a significant increase in ROS levels, indicating the induction of oxidative stress. medchemexpress.comresearchgate.net This dual role suggests that the effect of 3-Indoleacrylic acid on ROS is not universal but is instead highly specific to the cellular environment and the organism .

Impact on Mitochondrial Membrane Potential and Antioxidant Systems

The influence of 3-Indoleacrylic acid on mitochondrial function also appears to be context-dependent. In its role as an antialgal agent, it has been shown to reduce the mitochondrial membrane potential and disrupt the antioxidant systems of P. donghaiense. medchemexpress.commedchemexpress.com

However, research on related indole compounds in mammalian systems points toward a protective role. Certain indoles are capable of supporting the electron transport chain, which helps prevent the collapse of the mitochondrial membrane potential and reduces the leakage of electrons that leads to free-radical formation. nih.govsemanticscholar.org For example, the related metabolite indole-3-propionic acid (IPA) was found to have no significant effect on the mitochondrial membrane potential in cardiomyocytes. nih.gov Another related indole, indole-3-propionamide (IPAM), effectively antagonized the collapse of mitochondrial membrane potential induced by toxins in rodent brain mitochondria. nih.gov These findings highlight that while 3-Indoleacrylic acid may disrupt mitochondrial function in certain organisms like algae, related compounds can have stabilizing or neutral effects in mammalian mitochondria.

Influence on Cellular Homeostasis and Dysfunction

3-Indoleacrylic acid significantly affects cellular processes, including metabolic pathways, cell survival, and programmed cell death, particularly in the context of malignancy.

Perturbation of Tryptophan Metabolism in Malignant Cells

As a metabolite of tryptophan, 3-Indoleacrylic acid is an integral part of a complex metabolic network that is often dysregulated in cancer. frontiersin.orgrsc.org In tumor cells, 3-Indoleacrylic acid has been noted to hinder tryptophan metabolism, affecting a variety of cellular processes. This interplay was highlighted in a study on endometrial cancer cells, where the effects of 3-Indoleacrylic acid on cell proliferation, apoptosis, and autophagy were reversed by the addition of tryptophan, suggesting a competitive interaction or a feedback mechanism within the pathway. nih.gov The metabolism of tryptophan through various pathways, including the indole pathway that produces IAA, is critical for maintaining immune homeostasis, and its disruption can create an immunosuppressive tumor microenvironment. frontiersin.orgrsc.org

Effects on Cell Proliferation, Apoptosis, and Autophagy

Research has demonstrated that 3-Indoleacrylic acid has direct effects on the fate of cancer cells. In studies using endometrial cancer cell lines, IAA was found to inhibit tumor cell invasion, migration, and proliferation in a dose-dependent manner. nih.gov Furthermore, it was shown to trigger apoptosis, a form of programmed cell death. nih.gov

The compound's effect on autophagy—a cellular recycling process—was found to be biphasic. At concentrations below 1 mmol/L, it inhibited autophagy, whereas at a concentration of 1 mmol/L, it induced autophagy. nih.govjcancer.org These complex effects underscore its potential to modulate key aspects of tumor cell behavior.

Table 1: Effects of 3-Indoleacrylic Acid on Endometrial Cancer Cells

| Cellular Process | Effect of 3-Indoleacrylic Acid | Reversibility with Tryptophan | Source(s) |

| Proliferation | Dose-dependent inhibition | Yes | nih.gov |

| Invasion | Dose-dependent inhibition | Not specified | nih.gov |

| Migration | Dose-dependent inhibition | Not specified | nih.gov |

| Apoptosis | Induced | Yes | nih.gov |

| Autophagy | Biphasic: Inhibited (<1 mmol/L), Induced (1 mmol/L) | Yes | nih.govjcancer.org |

Inhibition of Ferroptosis through Lipid Peroxidation Independent Mechanisms

A significant mechanism of action for trans-3-Indoleacrylic acid is its ability to inhibit ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. nih.govaacrjournals.org Notably, this inhibition occurs through a pathway that is independent of direct radical scavenging or the reduction of lipid peroxidation. aacrjournals.orgnih.govresearchgate.net

The process is initiated when 3-Indoleacrylic acid acts as a ligand for the Aryl Hydrocarbon Receptor (AHR). nih.govnih.govresearchgate.net Activation of AHR leads to the increased expression of the enzyme Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3). nih.govaacrjournals.orgresearchgate.net This enzyme generates reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which is crucial for the function of Ferroptosis-Suppressor-Protein 1 (FSP1). nih.govnih.gov FSP1 then utilizes the NADH to maintain a pool of the reduced, antioxidant form of Coenzyme Q10, which ultimately protects the cell from ferroptosis. nih.govnih.govresearchgate.netnih.gov This AHR-ALDH1A3-FSP1-CoQ10 signaling axis represents a distinct, lipid-peroxidation-independent mechanism of ferroptosis resistance. nih.gov

Table 2: Mechanism of Ferroptosis Inhibition by 3-Indoleacrylic Acid

| Step | Component | Action | Outcome | Source(s) |

| 1. Activation | Aryl Hydrocarbon Receptor (AHR) | 3-Indoleacrylic acid binds to and activates AHR. | AHR translocates to the nucleus. | nih.govnih.govresearchgate.net |

| 2. Upregulation | ALDH1A3 | Activated AHR increases the transcription of the ALDH1A3 gene. | Increased levels of ALDH1A3 enzyme. | nih.govaacrjournals.orgresearchgate.net |

| 3. Production | NADH | ALDH1A3 catalyzes reactions that produce NADH. | Increased availability of NADH for FSP1. | nih.govnih.gov |

| 4. Regeneration | Coenzyme Q10 (reduced) | FSP1 uses NADH to reduce Coenzyme Q10. | Increased levels of antioxidant CoQ10. | nih.govnih.govresearchgate.net |

| 5. Inhibition | Ferroptosis | Reduced CoQ10 protects against lipid peroxidation. | Cell is protected from ferroptotic death. | aacrjournals.orgmedchemexpress.com |

Direct Activation of Hepatic Stellate Cells via ROS-induced JNK and p38 Signaling Pathways (as observed for related compounds)

While direct studies on 3-Indoleacrylic acid's effect on hepatic stellate cells (HSCs) are limited, research on the closely related compound 3-Indolepropionic acid (IPA) provides significant insights. Studies have shown that IPA can directly activate human hepatic stellate cells, which are key mediators of liver fibrosis. mdpi.comnih.gov This activation was associated with an increase in mitochondrial ROS production within the HSCs. mdpi.comnih.gov

The downstream signaling pathways involved in this process were identified as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.govsciprofiles.com The activation of JNK and p38 was found to be dependent on the increase in ROS. mdpi.com When HSCs were treated with IPA in the presence of inhibitors for JNK or p38, the expression of fibrogenic genes was reduced, confirming that these ROS-induced signaling pathways are required for the activation of HSCs by IPA. mdpi.comfrontiersin.org

Physiological and Pathophysiological Roles of 3 Indoleacrylic Acid

Role in Host-Microbe Interactions

3-Indoleacrylic acid is a key signaling molecule in the complex communication network between the host and the gut microbiome. mtoz-biolabs.com

3-Indoleacrylic acid is produced by specific members of the gut microbiota, most notably by several species of the genus Peptostreptococcus, such as Peptostreptococcus russellii and Peptostreptococcus anaerobius. nih.gov These bacteria possess the necessary enzymatic machinery, specifically the phenyllactate dehydratase (fld) gene cluster, to convert tryptophan into IA. nih.gov

The presence of IA can, in turn, influence the composition of the gut microbiota. Research indicates that levels of 3-Indoleacrylic acid show a positive correlation with the abundance of beneficial bacteria like Muribaculaceae and a negative correlation with opportunistic pathogens such as Romboutsia.

A crucial function of 3-Indoleacrylic acid is its ability to enhance the integrity of the intestinal epithelial barrier. nih.govresearchgate.net This barrier is the primary defense against the translocation of harmful luminal contents, such as toxins and pathogenic bacteria, into the bloodstream. IA contributes to this barrier function through several mechanisms, including the reinforcement of intercellular junctions and the promotion of the protective mucus layer. mdpi.comfrontiersin.org

3-Indoleacrylic acid has been shown to directly influence goblet cells, the specialized epithelial cells responsible for producing and secreting mucins that form the protective mucus layer. nih.gov Research has demonstrated that IA promotes goblet cell differentiation and function. nih.govkoreamed.org Specifically, in studies using murine-derived colonic spheroids, treatment with 3-Indoleacrylic acid led to a significant increase in the gene expression of Mucin 2 (MUC2). caymanchem.comfrontiersin.org MUC2 is the primary gel-forming mucin in the intestine, creating the structural framework of the mucus layer. sci-hub.se This effect on mucin production is a key component of IA's ability to fortify the intestinal barrier. frontiersin.orgfrontiersin.org

Impact on Intestinal Epithelial Barrier Integrity and Function

Upregulation of Tight Junction Proteins (e.g., Claudin-1, Occludin)

Immunomodulatory Functions

Beyond its structural role in the gut barrier, 3-Indoleacrylic acid is an active modulator of the host's immune system, helping to maintain a state of controlled, balanced immune activity known as homeostasis.

3-Indoleacrylic acid exerts significant anti-inflammatory and immunomodulatory effects, primarily by regulating the function of immune and epithelial cells. researchgate.netmdpi.com A key mechanism is its ability to act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a vital role in mediating the interplay between the host and microbial signals. frontiersin.orgfrontiersin.orgtandfonline.com

Upon activation by IA, AhR can influence downstream genetic pathways, leading to several beneficial outcomes for intestinal homeostasis:

Suppression of Inflammatory Cytokines : IA mitigates inflammatory responses by immune cells. nih.gov

Promotion of Anti-inflammatory Cytokines : A significant effect of IA is the enhancement of Interleukin-10 (IL-10) production, a potent anti-inflammatory cytokine crucial for maintaining immune tolerance in the gut. frontiersin.orgfrontiersin.org The production of mucin by goblet cells is also dependent on IL-10, creating a synergistic effect where IA promotes both IL-10 and mucin gene expression. frontiersin.org

Activation of the AhR/IL-22 Axis : The activation of AhR by microbial tryptophan metabolites, including IA, can induce the production of Interleukin-22 (IL-22). frontiersin.orgfrontiersin.orgnih.gov IL-22 is critical for promoting epithelial regeneration, enhancing barrier function, and protecting against inflammation. researchgate.netnih.gov

Table 1: Summary of Research Findings on 3-Indoleacrylic Acid (IA)

| Research Area | Model System | Key Findings | References |

|---|---|---|---|

| Barrier Function | Murine colonic spheroids co-cultured with LPS-stimulated macrophages | IA increased MUC2 gene expression. | caymanchem.comfrontiersin.org |

| Barrier Function | Mice | IA produced by Peptostreptococcus species promotes intestinal epithelial barrier function. | nih.govresearchgate.net |

| Immune Modulation | Human Peripheral Blood Mononuclear Cells (PBMCs) | IA inhibits pro-inflammatory cytokine production. | nih.gov |

| Immune Modulation | Murine colonic spheroids co-cultured with LPS-stimulated macrophages | IA increased production of the anti-inflammatory cytokine IL-10. | frontiersin.orgfrontiersin.org |

| Mechanism | In vitro reporter gene assays | IA acts as a ligand and activator of the Aryl Hydrocarbon Receptor (AhR). | frontiersin.orgtandfonline.com |

| Mechanism | Mice with Type 2 Diabetes | IA produced by Parabacteroides distasonis activated the AhR/IL-22 pathway to repair the intestinal barrier. | nih.gov |

Systemic Immune System Modulation

3-Indoleacrylic acid (IA), a metabolite derived from the dietary amino acid tryptophan by gut microbiota, plays a significant role in modulating the systemic immune system. nih.govmdpi.com Its influence extends to both innate and adaptive immune responses, primarily through its interaction with the aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR). nih.govmdpi.com

Research has demonstrated that IA can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) following stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria. mdpi.comwikipedia.org This suggests a role for IA in dampening inflammatory responses. Furthermore, IA has been shown to promote intestinal epithelial barrier function and mitigate inflammatory responses, which is crucial for maintaining gut homeostasis and preventing systemic inflammation. In studies involving mouse models of colitis, administration of indoleacrylic acid significantly improved disease symptoms by modulating immunity and reducing the inflammatory response.

The immunomodulatory effects of IA are also linked to its ability to activate the NRF2 antioxidant pathway, which helps protect cells from oxidative stress. wikipedia.org By activating both the AhR and NRF2-ARE pathways, IA promotes antioxidant and anti-inflammatory immune responses. This dual action underscores its importance in maintaining a balanced immune state. The capacity of tryptophan metabolites like IA to regulate the differentiation, activation, and proliferation of T cells further highlights their integral role in immune system function. nih.gov

Involvement in Plant Physiology and Development

3-Indoleacrylic acid is a naturally occurring compound in plants, such as lentil roots, and is recognized for its influence on various aspects of plant life.

Auxin-like Activities and Regulation of Plant Growth

3-Indoleacrylic acid exhibits auxin-like activities, meaning it can mimic the effects of indole-3-acetic acid (IAA), the primary plant auxin. mtoz-biolabs.comresearchgate.net Auxins are crucial for numerous developmental processes, including cell elongation and division, which are fundamental to plant growth. sigmaaldrich.comnih.govwikipedia.org

Like IAA, 3-indoleacrylic acid has been observed to promote the formation of lateral roots and root hairs. wikipedia.org This enhancement of the root system is vital for nutrient and water uptake. However, it can also inhibit certain auxin-related processes, such as root gravitation, potentially by interfering with the plant's endogenous auxin signaling or transport mechanisms. wikipedia.org The ability of IA to transcriptionally activate gene expression in plants further underscores its role as a signaling molecule in growth regulation.

Role in Plant Stress Responses and Adaptive Resilience

3-Indoleacrylic acid is implicated in plant responses to environmental stressors. mtoz-biolabs.com The production of auxin-like compounds by plant-associated microorganisms can enhance plant resilience to abiotic stresses like drought, salinity, and heavy metal toxicity. nih.govfrontiersin.org While much of the research focuses on IAA, the structural and functional similarities suggest a role for IA in these processes as well.

Auxin signaling has been linked to stress tolerance by inhibiting photorespiratory-dependent cell death. wikipedia.org Phytohormones, including auxins, are key in mediating a plant's adaptation to environmental challenges. mdpi.comnih.govnih.gov They regulate a series of physiological changes that help the plant cope with stress. nih.gov The interaction between different phytohormones creates a complex signaling network that fine-tunes the plant's response to various stressors. frontiersin.org

Neurobiological Implications

Association with Neuromyelitis Optica Spectrum Disorders (NMOSD) Pathogenesis and Metabolite Profile Alterations

Recent research has highlighted a potential link between 3-indoleacrylic acid and Neuromyelitis Optica Spectrum Disorder (NMOSD), an autoimmune inflammatory disorder of the central nervous system. nih.govfrontiersin.org Studies have identified alterations in the metabolite profiles of NMOSD patients, with changes in the levels of tryptophan metabolites, including IA. nih.govresearcher.lifedntb.gov.ua

One study found that serum levels of IA were decreased in NMOSD patients compared to healthy controls and individuals with other neurological disorders. nih.govdntb.gov.ua Conversely, the concentration of IA in the cerebrospinal fluid (CSF) was markedly increased in NMOSD patients during both relapse and remission phases. nih.govdntb.gov.uaresearchgate.net This suggests a compartmentalized dysregulation of tryptophan metabolism in the context of NMOSD.

Furthermore, a negative correlation was observed between serum IA levels and the concentrations of glial fibrillary acidic protein (GFAP) and neurofilament light (NfL), which are biomarkers of astrocyte injury and neuroaxonal damage, respectively. nih.govfrontiersin.org In an in vitro model of astrocyte injury, which is a key event in NMOSD pathogenesis, IA demonstrated an anti-inflammatory effect by significantly decreasing the mRNA expression of the pro-inflammatory cytokine IL-6. frontiersin.orgresearchgate.net These findings suggest that IA may have a protective role and could serve as a potential biomarker for monitoring disease activity and severity in NMOSD. researcher.lifedntb.gov.ua

Potential Neuroprotective Effects (indirectly through conversion to related metabolites)

While 3-Indoleacrylic acid (ILA) itself is a topic of ongoing research, its potential neuroprotective properties are often discussed in the context of its related metabolite, 3-indolepropionic acid (IPA). wikipedia.org The conversion of ILA to IPA is a key step in this indirect pathway. Some species of gut microbiota, such as Peptostreptococcus, can metabolize tryptophan to produce ILA. wikipedia.orgnih.gov This ILA can then be further metabolized into IPA. wikipedia.org

IPA is recognized as a potent neuroprotective antioxidant that effectively scavenges hydroxyl radicals. wikipedia.orghmdb.ca Its neuroprotective capabilities have been studied in relation to conditions like cerebral ischemia and Alzheimer's disease. wikipedia.org IPA's mechanism of action includes providing protection against oxidative stress and preventing the death of neurons and neuroblastoma cells exposed to amyloid beta-protein, a key feature in the pathology of Alzheimer's disease. hmdb.ca The structural similarity between ILA and IPA, differing only by a double bond, underscores the close metabolic relationship and the indirect route through which ILA may contribute to neuroprotection. wikipedia.org

Antimicrobial and Antialgal Activities

3-Indoleacrylic acid has been identified as a potent natural algicide with significant potential for controlling harmful algal blooms (HABs). researchgate.netnih.gov Research has demonstrated its effectiveness against various bloom-forming algae, including the marine dinoflagellate Prorocentrum donghaiense and the freshwater cyanobacterium Microcystis aeruginosa. researchgate.netresearchgate.net

The antialgal mechanisms of 3-indoleacrylic acid are multifaceted and involve inducing physiological and molecular stress in the target algae. Key mechanisms include:

Induction of Oxidative Stress: Exposure to 3-indoleacrylic acid leads to a significant increase in the production of reactive oxygen species (ROS) within the algal cells. researchgate.netnih.govmedchemexpress.com This surge in ROS overwhelms the algae's antioxidant defense systems, leading to cellular damage. nih.gov

Disruption of Photosynthesis: The compound hinders the photosynthetic machinery of the algae. researchgate.netnih.gov Transcriptional analysis has shown that 3-indoleacrylic acid down-regulates the expression of crucial photosynthesis-related genes, such as those for ribulose-1,5-bisphosphate carboxylase/oxygenase II (RuBisCO) and cytochrome f. researchgate.netnih.gov

Inhibition of Nutrient Assimilation: 3-Indoleacrylic acid has been observed to inhibit the function of genes responsible for nutrient uptake in algae. researchgate.netnih.gov

Suppression of Stress Response and Sensory Genes: The expression of heat shock protein (HSP) 70 and 90, which are involved in cellular stress responses, is suppressed by the compound. researchgate.netnih.gov Additionally, genes related to sensory functions, like rhodopsin, are also down-regulated. researchgate.netnih.gov

These actions collectively lead to the inhibition of algal growth and can trigger programmed cell death, making 3-indoleacrylic acid a promising agent for the bioremediation of HABs. researchgate.netnih.gov

3-Indoleacrylic acid and its derivatives have demonstrated notable antibacterial and antibiotic-enhancing capabilities, particularly against Gram-negative bacteria. nih.gov While ILA itself has been reported to inhibit the growth of some bacteria, its derivatives, in particular, have been explored for their role as antibiotic adjuvants. researchgate.netnih.gov

One of the key mechanisms for the adjuvant activity of 3-indoleacrylic acid derivatives is the disruption of the bacterial outer membrane. nih.gov The outer membrane of Gram-negative bacteria serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets. By compromising the integrity of this membrane, these compounds can increase the permeability of the cell to antibiotics, thereby enhancing their efficacy. nih.gov

Efflux pumps are a significant cause of multidrug resistance in bacteria, as they actively expel antibiotics from the cell. nih.govnih.gov Derivatives of 3-indoleacrylic acid have been shown to function as efflux pump inhibitors (EPIs). nih.gov For instance, a spermine (B22157) derivative of 5-methoxy-indole-3-acrylic acid was found to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov This inhibition can occur directly at the pump or indirectly by disrupting the proton gradient that powers these pumps. nih.gov By blocking this resistance mechanism, these compounds can restore the effectiveness of antibiotics that would otherwise be expelled. nih.govnih.gov

Antibacterial Properties and Antibiotic Adjuvant Activities

Disruption of Bacterial Outer Membranes

Context in Metabolic Health and Disease (primarily through related compounds)

The role of 3-indoleacrylic acid in metabolic health is primarily understood through its relationship with its precursor, tryptophan, and its metabolite, indole-3-propionic acid (IPA). nih.govsemanticscholar.org IPA is a metabolite produced exclusively by the gut microbiota from tryptophan, and its levels are closely linked to diet, particularly fiber intake. semanticscholar.orgresearchgate.net

Low levels of IPA have been associated with an increased risk of developing metabolic disorders such as type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD). nih.govsemanticscholar.org Conversely, higher levels of IPA are linked to improved metabolic health. researchgate.net Research indicates that IPA can improve glucose metabolism, increase insulin (B600854) sensitivity, and protect the intestinal barrier. nih.govsemanticscholar.org Given that some gut bacteria convert tryptophan into ILA, which can then be transformed into IPA, ILA stands as an important intermediate in a metabolic pathway that appears to be significant for host metabolic homeostasis. wikipedia.orgnih.gov The gut microbiota's production of these indole (B1671886) derivatives from dietary tryptophan highlights a crucial link between diet, the microbiome, and metabolic health. semanticscholar.org

Influence on Glucose and Lipid Metabolism

3-Indoleacrylic acid (IA), a metabolite produced by the gut microbiota from the essential amino acid tryptophan, has been identified as a significant modulator of host metabolism, with emerging evidence pointing towards its influence on glucose and lipid homeostasis. mdpi.comnih.gov

Research has directly implicated 3-indoleacrylic acid in the improvement of glucose metabolism. A 2023 study demonstrated that the administration of 3-indoleacrylic acid, produced by the gut bacterium Parabacteroides distasonis, could alleviate type 2 diabetes (T2D) in a rat model. researchgate.netnih.gov The study found that IA treatment attenuated insulin resistance, a key feature of T2D. researchgate.net This effect is linked to its ability to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which in turn helps to repair the intestinal barrier and reduce systemic inflammation, both of which are contributing factors to metabolic dysfunction. researchgate.netnih.gov

Further supporting its role in glucose control, a study involving human subjects who consumed composite probiotics found that individuals who responded positively to the intervention (the "responder" group) showed significantly increased levels of 3-indoleacrylic acid. tandfonline.com Notably, this increase in IA was correlated with lower host blood glucose levels, suggesting a direct beneficial impact on glycemic control. tandfonline.com

The influence of 3-indoleacrylic acid on lipid metabolism is also an area of active investigation. In a study on mice, a high-fat ketogenic diet was found to significantly decrease the concentration of 3-indoleacrylic acid, alongside inducing insulin resistance and fat accumulation. nih.gov Conversely, another study using a golden hamster model reported that trans-3-indoleacrylic acid was significantly and positively correlated with Low-Density Lipoprotein Cholesterol (LDL-C) levels. mdpi.com While seemingly contradictory, these findings highlight the complex and context-dependent role of IA in lipid regulation, which may be influenced by diet and host species.

The table below summarizes key research findings on the metabolic influence of 3-Indoleacrylic Acid.

| Research Focus | Model System | Key Findings | Reference |

| Type 2 Diabetes | Rat Model | 3-Indoleacrylic acid attenuated insulin resistance and reduced inflammation. | researchgate.netnih.gov |

| Glucose Metabolism | Human Study | Increased levels of 3-indoleacrylic acid correlated with lower blood glucose. | tandfonline.com |

| Diet and Metabolism | Mouse Model | A ketogenic diet decreased 3-indoleacrylic acid levels while inducing insulin resistance and fat accumulation. | nih.gov |

| Lipid Metabolism | Hamster Model | trans-3-Indoleacrylic acid levels were positively correlated with LDL-cholesterol. | mdpi.com |

Association with Metabolic Disorders as a Microbial Metabolite

3-Indoleacrylic acid is exclusively produced by certain species of the gut microbiota, making its presence and concentration in the host system directly linked to the composition and metabolic activity of the gut microbiome. molnova.com Dysbiosis, or an imbalance in this microbial community, is increasingly associated with the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. nih.govmdpi.com

The production of IA is a key function of specific gut bacteria. Species such as Peptostreptococcus russellii and Parabacteroides distasonis are known to metabolize dietary tryptophan into 3-indoleacrylic acid. researchgate.netnih.govnih.gov The genetic capability of the gut microbiome to perform this conversion has been found to be diminished in patients with inflammatory bowel disease (IBD), a condition often linked with metabolic dysregulation. nih.govresearchgate.net

The link between microbial production of IA and metabolic health is most clearly demonstrated in the context of type 2 diabetes. As detailed previously, IA produced by P. distasonis was shown to alleviate T2D in rats by repairing the intestinal barrier and reducing inflammation. researchgate.netnih.gov This highlights IA as a crucial signaling molecule in the gut-host axis, translating microbial activity into tangible physiological benefits for the host. The disruption of this signaling, due to a lack of IA-producing bacteria, can therefore be considered a contributing factor to metabolic disease. nih.govdovepress.com

Furthermore, broader studies on gut-derived tryptophan metabolites support the importance of this class of compounds in metabolic health. For instance, studies have noted that the levels of several indole derivatives are significantly decreased in obese individuals compared to lean controls, and these changes are associated with systemic inflammation. frontiersin.org While not always measuring 3-indoleacrylic acid specifically, this body of research underscores that a reduced capacity of the gut microbiota to produce these metabolites is a feature of metabolic disorders. mdpi.commdpi.com The ability of 3-indoleacrylic acid to promote intestinal barrier function and exert anti-inflammatory effects is a key mechanism through which it mitigates the drivers of metabolic syndrome. nih.govmdpi.comnih.gov

The table below outlines the association of 3-Indoleacrylic Acid as a microbial metabolite with metabolic disorders.

| Producing Microbe(s) | Metabolic Disorder | Observed Association/Effect | Reference |

| Parabacteroides distasonis | Type 2 Diabetes | Production of IA alleviates T2D symptoms (e.g., insulin resistance) in rats. | researchgate.netnih.gov |

| Peptostreptococcus species | Inflammatory Conditions | IA promotes intestinal barrier function and has anti-inflammatory effects. Genetic capacity for production is reduced in IBD. | nih.govresearchgate.net |

| General Gut Microbiota | Obesity | Levels of related indole metabolites are often decreased in obese individuals. | frontiersin.org |

| General Gut Microbiota | Metabolic Syndrome | Indole derivatives, including IA, are involved in maintaining intestinal homeostasis, which is often disrupted in metabolic syndrome. | mdpi.commdpi.com |

Advanced Research Methodologies for 3 Indoleacrylic Acid Analysis

Analytical Techniques for Quantification in Biological Matrices

The accurate measurement of 3-Indoleacrylic acid in various biological contexts, from blood and tissues to cell culture media, is fundamental to understanding its physiological and pathological significance. Several analytical techniques are employed, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of 3-Indoleacrylic acid in biological matrices. mtoz-biolabs.com This powerful analytical platform combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the detection of IA at nanomolar concentrations in complex samples like serum, plasma, and tissue homogenates. mdpi.com The method's high resolution and accuracy make it invaluable for detailed pharmacokinetic studies and for identifying subtle changes in IA levels associated with various physiological or disease states. mtoz-biolabs.comnih.gov

LC-MS/MS-based methods have been developed for the simultaneous analysis of multiple tryptophan metabolites, including 3-Indoleacrylic acid, providing a comprehensive profile of the tryptophan metabolic pathway. acs.orgfrontiersin.orgmdpi.com These methods typically involve a simple sample preparation, such as protein precipitation followed by dilution, and offer good linearity, precision, and accuracy. mdpi.com The high sensitivity of LC-MS/MS allows for the detection of low abundance metabolites, making it a "go-to" method for small molecule bioanalysis.

UV-Vis Spectrophotometry in Cell Culture Media Analysis

UV-Vis spectrophotometry offers a rapid and cost-effective method for the quantification of 3-Indoleacrylic acid, particularly in simpler matrices like cell culture media. This technique leverages the characteristic absorbance of the indole (B1671886) moiety of IA at a specific wavelength, typically around 280 nm. While not as sensitive or selective as LC-MS/MS, UV-Vis spectrophotometry is a valuable tool for routine monitoring of IA concentrations in in vitro experiments where high concentrations are used or when a high-throughput, less complex analytical method is sufficient. researchgate.net The distinct UV-visible absorption spectra of indole derivatives allow for their differentiation and quantification. researchgate.net

Enzymatic Assays for Metabolic Flux Measurement in Tryptophan Pathways

Enzymatic assays provide a means to measure the metabolic flux within the tryptophan pathways, including the production of 3-Indoleacrylic acid. These assays can utilize bacterial lysates containing the necessary enzymes to convert tryptophan to its various metabolites. By measuring the consumption of the substrate (tryptophan) and the formation of products over time, researchers can gain insights into the activity of specific metabolic routes. igem.org For instance, enzymes like tryptophanase are responsible for the conversion of tryptophan to indole, a precursor for other indole derivatives. nih.gov The activity of such enzymes can be monitored to understand the metabolic capacity for producing compounds like 3-Indoleacrylic acid. researchgate.netportlandpress.com While not a direct measure of IA concentration, these assays are crucial for understanding the dynamics of its biosynthesis.

In Vitro Experimental Models

To investigate the specific effects of 3-Indoleacrylic acid on cellular functions, various in vitro models are employed. These models allow for controlled experimental conditions to dissect the molecular mechanisms underlying the observed biological activities of IA.

Intestinal Epithelial Cell Monolayers (e.g., Caco-2) for Barrier Function Assessment

The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model to study intestinal epithelial barrier function. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. pnas.orgresearcher.life These monolayers are used to assess the effect of 3-Indoleacrylic acid on intestinal barrier integrity. nih.gov A key parameter measured is the transepithelial electrical resistance (TEER), which reflects the tightness of the junctions between cells. nih.govnih.govnih.govresearchgate.net An increase in TEER upon treatment with IA would suggest an enhancement of the barrier function. nih.gov Studies have shown that other tryptophan metabolites can also enhance barrier function in Caco-2 cell models. pnas.orgnih.gov

Immune Cell Models (e.g., Macrophages, Peripheral Blood Mononuclear Cells) for Inflammatory Response Studies

To study the immunomodulatory effects of 3-Indoleacrylic acid, in vitro models using primary immune cells or cell lines are essential. nih.gov Peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes and monocytes, are isolated from healthy donors and can be used to assess the impact of IA on cytokine production in a human-relevant system. nih.govresearchgate.net Studies have shown that IA can suppress the secretion of pro-inflammatory cytokines like IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated human PBMCs. nih.gov

Macrophages, which are key players in the inflammatory response, are another important model. nih.govfrontiersin.orgresearchgate.net These can be derived from bone marrow (BMDMs) or from monocytic cell lines like RAW 264.7. nih.govcaymanchem.com In co-culture systems with intestinal spheroids, IA has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α and increase the expression of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages. caymanchem.com These models are critical for understanding how 3-Indoleacrylic acid modulates immune cell function and contributes to the suppression of inflammation. nih.govmdpi.com

Hepatic and Tumor Cell Lines for Cellular Process Investigations

The investigation of 3-Indoleacrylic acid's (IA) effects at the cellular level frequently employs various established hepatic and tumor cell lines. These in vitro models are instrumental in dissecting the molecular mechanisms through which IA influences cellular processes, including proliferation, apoptosis, and metabolism.

In cancer research, specific cell lines have been utilized to understand IA's role in tumorigenesis and ferroptosis, a form of iron-dependent cell death. For instance, studies have used human fibrosarcoma (HT1080), renal cell carcinoma (786-O), and colorectal cancer (HT29) cell lines. medchemexpress.com Research on HT29 cells demonstrated that trans-3-Indoleacrylic acid inhibits ferroptosis induced by the compound RSL3 and can promote tumor growth. medchemexpress.com This is achieved through the activation of the aryl hydrocarbon receptor (AHR), leading to increased expression of aldehyde dehydrogenase 1A3 (ALDH1A3). This, in turn, generates NADH for the synthesis of coenzyme Q10, a potent inhibitor of lipid peroxidation and ferroptosis. medchemexpress.com General studies have also pointed out that IA is involved in a variety of cellular activities such as apoptosis, autophagy, cell proliferation, and migration, and may hinder tryptophan metabolism in tumor cells. sigmaaldrich.com

While direct studies on IA using hepatic cell lines are emerging, research on structurally related indole compounds, such as indole-3-propionic acid (IPA), provides a strong precedent for this approach. Human hepatic stellate cell lines like LX-2 and human hepatoma-derived cell lines such as Huh7 and HepaRG have been used to study the effects of these metabolites on liver-specific processes like fibrosis and lipid metabolism. frontiersin.orgnih.govmdpi.comijbs.com For example, the LX-2 cell line was used to demonstrate that IPA can directly activate these cells, a key event in the progression of liver fibrosis, through a ROS/JNK/p38 signaling pathway. nih.gov Given the metabolic interconnections and structural similarities, these hepatic cell lines represent critical tools for future investigations into the specific effects of 3-Indoleacrylic acid on liver cell biology.

The table below summarizes cell lines used in research relevant to 3-Indoleacrylic acid and related indole compounds.

| Cell Line | Type | Research Focus | Findings Related to Indole Compounds | Citation |

| HT1080 | Human Fibrosarcoma | Ferroptosis | IA inhibits RSL3-induced ferroptosis. | medchemexpress.com |

| 786-O | Human Renal Cell Carcinoma | Ferroptosis | IA inhibits RSL3-induced ferroptosis. | medchemexpress.com |

| HT29 | Human Colorectal Cancer | Ferroptosis, Tumor Growth | IA inhibits ferroptosis and promotes tumor growth via the AHR-ALDH1A3-FSP1-CoQ10 axis. | medchemexpress.com |

| LX-2 | Human Hepatic Stellate Cell | Liver Fibrosis | Used to study the direct effects of related indole, IPA, on fibrogenic gene expression. | nih.gov |

| Huh7 | Human Hepatoma | Mitochondrial Function | Used to test the effect of related indole, IPA, on mitochondrial respiration. | frontiersin.org |

| Primary Astrocytes | Rat Brain Cells | Neuroinflammation | IA decreased IL-6 and CCL2 mRNA expression in an in vitro model of neuromyelitis optica spectrum disorder. | frontiersin.org |

In Vivo Animal Models for Disease Pathogenesis Studies

To understand the physiological and pathophysiological roles of 3-Indoleacrylic acid in a whole-organism context, researchers utilize various in vivo animal models. These models are crucial for investigating how IA influences the development and progression of complex diseases.

Murine Colitis Models (e.g., DSS-induced) for Intestinal Inflammation

Murine models of colitis, particularly the dextran (B179266) sodium sulfate (B86663) (DSS)-induced model, are standard for studying inflammatory bowel disease (IBD). researchgate.netfrontiersin.orgresearchgate.netnih.gov This model mimics the acute intestinal inflammation seen in human ulcerative colitis. Research has demonstrated a protective role for 3-Indoleacrylic acid in this context. Studies have shown that the administration of Lactobacillus vaginalis can alleviate DSS-induced colitis in mice, an effect attributed to its ability to increase the production of IA in the gut. nih.gov Subsequent experiments confirmed that direct administration of IA also mitigates colitis symptoms, reduces inflammatory responses, and enhances intestinal barrier function. nih.gov These findings are supported by observations that IA promotes the barrier function of intestinal epithelial cells and elicits an anti-inflammatory response, positioning it as a compound of interest for potential IBD therapeutics. sigmaaldrich.commdpi.com Furthermore, the genetic capacity of gut microbes to produce IA is reportedly diminished in patients with IBD, reinforcing the link between this metabolite and intestinal health. mdpi.com

Animal Models of Metabolic Dysregulation

Animal models of metabolic dysregulation, such as those induced by high-fat diets (HFD), are employed to study conditions like obesity, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. au.dk Recent studies have implicated 3-Indoleacrylic acid in these processes. In a rat model of metabolic dysfunction-associated steatotic liver disease (MASLD) induced by an HFD, supplementation with the bacterium Alistipes putredinis was found to attenuate body weight gain and reduce liver triglyceride levels. mdpi.com This beneficial effect was associated with a significant elevation in serum levels of indoleacrylic acid, among other metabolites. mdpi.com Another study using an HFD-induced obesity model in mice found that treatment with a plant extract, which normalized several metabolic parameters, also restored the levels of 3-indoleacrylic acid. researchgate.net In laying hens, which serve as a relevant model for human NAFLD, chronic liver disease is associated with shifts in gut microbiota and related metabolites, including IA. researchgate.net

Omics Approaches in 3-Indoleacrylic Acid Research

High-throughput "omics" technologies are powerful tools for gaining a comprehensive understanding of the biological impact of 3-Indoleacrylic acid. These approaches allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, providing an unbiased, system-wide view of cellular and organismal responses to IA.

Transcriptomics for Gene Expression Profiling (e.g., RNA-Seq)

Transcriptomics, particularly through RNA sequencing (RNA-Seq), is used to create a global profile of gene expression in response to a specific stimulus. In the context of IA research, transcriptomics has been applied to elucidate the molecular pathways modulated by this metabolite. For example, in a DSS-induced colitis model, the protective effects of Lactobacillus vaginalis were linked to its production of IA, and RNA-Seq analysis of colon tissue suggested that these effects may be mediated through the modulation of the PPAR signaling pathway. nih.gov In a rat model of diet-induced MASLD, transcriptomic analysis of liver tissue revealed that a treatment which increased serum indoleacrylic acid levels led to the broad suppression of inflammation-associated pathways. mdpi.com Similarly, in a study on laying hens, transcriptome sequencing linked increased serum levels of IA to the heightened expression of neutrophilic granule protein (Ngp), highlighting a potential role in immune modulation. researchgate.net These studies demonstrate the power of transcriptomics to identify the gene networks and signaling pathways that are downstream targets of 3-Indoleacrylic acid.

Metabolomics for Comprehensive Metabolic Signature Analysis

Metabolomics enables the large-scale study of small molecules, or metabolites, within a biological system. This approach is frequently used to identify and quantify metabolites like 3-Indoleacrylic acid in various biological samples and to discover biomarkers associated with disease states. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), metabolomic studies have identified trans-3-indoleacrylic acid as a key metabolite for discriminating between patients with tuberculosis and healthy controls. Another study used a similar LC-MS/MS-based method to analyze metabolites in the serum and cerebrospinal fluid of patients with neuromyelitis optica spectrum disorder (NMOSD), finding significantly altered levels of IA that correlated with disease state and biomarkers of nerve damage. frontiersin.org Metabolomics has also been applied in animal models, identifying an upregulation of serum 3-indoleacrylic acid in laying hens with certain liver conditions and in mice with colorectal cancer. researchgate.netresearchgate.net The inclusion of 3-Indoleacrylic acid in databases like the NIH Metabolomics Workbench further solidifies its importance as a recognized component of the human metabolome. metabolomicsworkbench.org

The table below details research findings from omics-based studies involving 3-Indoleacrylic acid.

| Omics Approach | Model/System | Key Findings | Citation |

| Transcriptomics (RNA-Seq) | Murine Colitis Model (DSS) | IA-producing bacteria may alleviate colitis by modulating the PPAR signaling pathway. | nih.gov |

| Transcriptomics (RNA-Seq) | Rat MASLD Model (HFD) | Treatment elevating IA levels suppressed hepatic inflammation-associated pathways. | mdpi.com |

| Transcriptomics (RNA-Seq) | Laying Hen Model | Increased serum IA was associated with increased expression of neutrophilic granule protein (Ngp). | researchgate.net |

| Metabolomics (LC-MS/MS) | Human Serum (Tuberculosis) | trans-3-Indoleacrylic acid was a key metabolite in a biomarker signature for tuberculosis diagnosis. | |

| Metabolomics (LC-MS/MS) | Human Serum & CSF (NMOSD) | IA levels were significantly altered in NMOSD patients and correlated with disease biomarkers. | frontiersin.org |

Genomic and Metagenomic Profiling of Microbial Communities

Genomic and metagenomic profiling are crucial methodologies for understanding the microbial origins of 3-Indoleacrylic acid (3-IAA), a metabolite produced from tryptophan by various gut bacteria. targetmol.comscientificlabs.co.uk These techniques allow researchers to identify the specific bacterial species and the genetic pathways responsible for 3-IAA synthesis.

Metagenomic sequencing of the gut microbiome involves analyzing the total genetic material from a community of microorganisms. This approach helps in identifying the presence and abundance of genes encoding enzymes involved in the tryptophan-to-3-IAA conversion pathway. For instance, the enzyme Phenylalanine ammonia-lyase (PAL) is known to catalyze the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a step analogous to the conversion of tryptophan. nih.govwikipedia.org By profiling the metagenome, researchers can correlate the abundance of specific microbial taxa and their genetic potential to produce 3-IAA with physiological or pathological conditions in the host.

Genomic profiling of individual bacterial isolates complements metagenomic data by providing a complete genetic blueprint of a single species. This allows for the precise identification of genes and operons responsible for 3-IAA production. For example, species of Clostridium and Streptococcus are known producers of 3-IAA. targetmol.commdpi.com By sequencing their genomes, researchers can pinpoint the specific enzymes, such as tryptophanases and aminotransferases, that are part of the biosynthetic pathway.

These genomic and metagenomic approaches provide a comprehensive view of the microbial community's capacity to produce 3-Indoleacrylic acid, linking microbial composition and function to the availability of this important metabolite.

Advanced Mechanistic Investigation Techniques

siRNA Knockdown and Gene Editing for Pathway Identification

Small interfering RNA (siRNA) and gene-editing technologies like CRISPR/Cas9 are powerful tools for elucidating the cellular pathways affected by 3-Indoleacrylic acid. nih.govmdpi.com These techniques allow for the targeted silencing or knockout of specific genes, enabling researchers to identify the molecular targets and signaling cascades through which 3-IAA exerts its biological effects. biosyn.comnih.gov

siRNA Knockdown: This technique involves introducing short, double-stranded RNA molecules into cells that are complementary to the mRNA of a target gene. nih.gov This leads to the degradation of the target mRNA, thereby "knocking down" the expression of the corresponding protein. nih.gov In the context of 3-IAA research, siRNAs can be used to silence genes suspected of being involved in its mechanism of action. For example, if it is hypothesized that 3-IAA signals through the Aryl hydrocarbon receptor (AHR), siRNA can be used to reduce AHR expression. nih.gov If the cellular response to 3-IAA is diminished or abolished after AHR knockdown, it provides strong evidence for the involvement of this receptor in the pathway. nih.gov

Gene Editing (CRISPR/Cas9): The CRISPR/Cas9 system allows for precise and permanent modifications to the genome, including gene knockouts. mdpi.com Unlike the transient nature of siRNA knockdown, CRISPR-mediated gene editing creates a permanent loss of gene function. This can be particularly useful for creating stable cell lines or animal models that lack a specific gene, allowing for long-term studies on the effects of 3-IAA. For example, creating a cell line with a knockout of the AHR gene would allow researchers to investigate the AHR-independent effects of 3-IAA. nih.gov

By systematically knocking down or knocking out genes in relevant cellular pathways, researchers can map the signaling networks that are modulated by 3-Indoleacrylic acid. This approach is fundamental for identifying the direct molecular targets and downstream effectors of this microbial metabolite.

Immunofluorescence and Western Blotting for Protein Expression and Localization

Immunofluorescence and Western blotting are indispensable techniques for investigating the effects of 3-Indoleacrylic acid on protein expression and subcellular localization. nih.govnih.gov These antibody-based methods provide critical insights into how 3-IAA modulates cellular function at the protein level.

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins in a sample. nih.gov After treating cells or tissues with 3-IAA, total protein is extracted, separated by size via gel electrophoresis, and then transferred to a membrane. azurebiosystems.com The membrane is then probed with a primary antibody specific to the protein of interest, followed by a secondary antibody that is typically conjugated to an enzyme or fluorophore for detection. azurebiosystems.com For instance, to determine if 3-IAA upregulates the expression of an anti-inflammatory protein, researchers can compare the band intensity of that protein in 3-IAA-treated samples versus untreated controls. azurebiosystems.com

Immunofluorescence: This method allows for the visualization of the subcellular localization of a specific protein within a cell. nih.gov Cells are treated with 3-IAA, fixed, and then incubated with a primary antibody against the target protein. A secondary antibody conjugated to a fluorescent dye is then used to visualize the protein's location using a fluorescence microscope. This is particularly useful for tracking the translocation of proteins, such as transcription factors. For example, the Aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that translocates from the cytoplasm to the nucleus upon activation. nih.gov Immunofluorescence can be used to visually confirm that 3-IAA induces the nuclear translocation of AHR, providing evidence of receptor activation. nih.govnih.gov

Together, these techniques provide a detailed picture of how 3-Indoleacrylic acid influences the proteome, from changes in protein abundance to shifts in their cellular location, which are key to understanding its mechanism of action.

Cytokine Profiling (e.g., ELISA, Multiplex Assays) and ROS Detection Assays

To understand the immunomodulatory and cellular stress-related effects of 3-Indoleacrylic acid, researchers employ cytokine profiling and reactive oxygen species (ROS) detection assays.

Cytokine Profiling: Cytokines are small proteins that are crucial for cell signaling, particularly in the immune system. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex assays (e.g., Luminex) are used to measure the concentration of specific cytokines in biological samples.

ELISA: This is a plate-based assay designed to detect and quantify a single protein, such as a specific cytokine (e.g., IL-10, TNF-α). It is a highly sensitive and specific method for validating changes in the expression of a particular cytokine in response to 3-IAA treatment.

Multiplex Assays: These assays allow for the simultaneous measurement of multiple cytokines in a single sample. This high-throughput approach provides a broader picture of the inflammatory or anti-inflammatory profile induced by 3-IAA. By analyzing a panel of cytokines, researchers can gain a more comprehensive understanding of the compound's immunomodulatory effects.

ROS Detection Assays: Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage at high levels but also function as important signaling molecules at lower concentrations. Assays to detect ROS are critical for investigating the role of 3-IAA in cellular oxidative stress. mdpi.com

One common method involves using fluorescent probes, such as Dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. nih.gov Another probe, MitoSOX™ Red, is used specifically to measure mitochondrial ROS. mdpi.com Studies have shown that 3-Indoleacrylic acid can increase the production of ROS. targetmol.commdpi.comresearchgate.netmedchemexpress.com By using these assays, researchers can quantify the extent of ROS production induced by 3-IAA and investigate the downstream consequences of this oxidative stress, such as the activation of specific signaling pathways like JNK and p38. mdpi.com

These assays are vital for characterizing the functional impact of 3-Indoleacrylic acid on immune responses and cellular redox balance.

Stable Isotope Labeling for Biosynthetic Pathway Elucidation and Flux Analysis

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. In the context of 3-Indoleacrylic acid, this methodology is crucial for confirming its production from tryptophan and for performing metabolic flux analysis.

The general principle involves providing a labeled precursor, such as tryptophan containing a stable isotope (e.g., ¹³C or ¹⁵N), to a microbial culture or a host organism. The atoms from the labeled precursor are then incorporated into downstream metabolites. By using mass spectrometry-based techniques, researchers can detect and quantify the labeled and unlabeled forms of 3-IAA and its intermediates.

Biosynthetic Pathway Elucidation: By feeding microorganisms ¹³C-labeled tryptophan, researchers can trace the incorporation of the heavy carbon atoms into intermediates like Indole-3-pyruvic acid, Indole-3-acetaldehyde, and Indole-3-lactic acid, and ultimately into 3-Indoleacrylic acid. thegoodscentscompany.commpg.denih.gov This provides definitive evidence that these compounds are part of the same metabolic pathway and confirms the biosynthetic route.

Metabolic Flux Analysis: This technique quantifies the rates (or fluxes) of metabolic reactions within a biological system. By measuring the rate at which the stable isotope label from tryptophan is incorporated into 3-IAA and other metabolites over time, researchers can determine the efficiency and regulation of the biosynthetic pathway. This can reveal how different conditions or the presence of other compounds might alter the production rate of 3-IAA.

A deuterated form of 3-Indoleacrylic acid, 3-Indoleacrylic acid-d4, can also be used as a tracer for tracking its distribution and metabolism within a biological system. targetmol.com

Stable isotope labeling provides a dynamic view of the metabolic processes leading to the synthesis of 3-Indoleacrylic acid, offering a deeper understanding of its microbial production and regulation.

Future Research Directions and Translational Perspectives

Elucidating Novel Signaling Pathways and Molecular Targets of 3-Indoleacrylic Acid

Future investigations into 3-Indoleacrylic acid will likely focus on uncovering its complete mechanism of action. While the aryl hydrocarbon receptor (AHR) has been identified as a key target, other signaling pathways and molecular interactions are yet to be fully understood. nih.gov Research is needed to explore how 3-IAA influences other cellular receptors and signaling cascades to provide a more comprehensive picture of its physiological roles. Identifying these novel pathways will be crucial for developing targeted therapeutic strategies.

Recent studies have shown that 3-IAA can activate the antioxidant machinery in cells and suppress inflammation and carcinogenesis through its interaction with AHR in colonic epithelial cells. jmb.or.kr Further research could explore other potential receptors and downstream signaling molecules. For instance, investigating its effects on nuclear factor-kappa B (NF-κB) signaling, which is known to be suppressed by 3-IAA, could reveal more about its anti-inflammatory properties.

Comprehensive Assessment of 3-Indoleacrylic Acid Isomer-Specific Bioactivities and Stereochemical Effects

3-Indoleacrylic acid exists as cis and trans isomers, and the biological activity can differ between these forms. The trans isomer is the more stable and commonly studied form. However, understanding the specific bioactivities of each isomer is a critical area for future research. The stereochemistry of 3-IAA can significantly influence its binding to molecular targets and, consequently, its biological effects.

Under UV light, the trans-isomer can undergo photoisomerization to the cis-isomer, which may alter its biological activity. A thorough assessment of the bioactivities of each isomer and their potential synergistic or antagonistic effects is necessary. This will provide a more nuanced understanding of how 3-IAA functions in different biological contexts and could lead to the development of more specific and effective therapeutic interventions.

Investigating the Role of 3-Indoleacrylic Acid in Specific Disease Etiologies

The potential therapeutic applications of 3-Indoleacrylic acid are vast, with promising preliminary findings in several disease areas.

Research has indicated that 3-Indoleacrylic acid has anti-inflammatory properties and may have therapeutic potential in treating inflammatory bowel disease (IBD). jmb.or.kr It is known to enhance the intestinal barrier function and modulate the gut microbiota, both of which are crucial in the pathogenesis of IBD. Future studies should focus on the precise mechanisms by which 3-IAA alleviates intestinal inflammation. This includes its interaction with immune cells in the gut and its influence on the production of pro- and anti-inflammatory cytokines.

A key area of investigation is its role as an agonist for the aryl hydrocarbon receptor (AhR), which is involved in suppressing inflammation in colonic epithelial cells. jmb.or.kr Deeper research into the 3-IAA-AhR axis in the context of IBD could lead to the development of novel therapies for Crohn's disease and ulcerative colitis.

While the related tryptophan metabolite, indole-3-propionic acid, is well-studied for its neuroprotective effects, the role of 3-Indoleacrylic acid in neurological disorders is a burgeoning area of research. wikipedia.orgcaymanchem.comnih.gov Given its anti-inflammatory and antioxidant properties, 3-IAA may offer protective effects against neuroinflammation, a common factor in many neurological conditions. ontosight.aichemimpex.com

Future research should investigate the ability of 3-IAA to cross the blood-brain barrier and its direct effects on neural cells. Studies could explore its potential in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions where inflammation and oxidative stress play a significant role. chemimpex.comresearchgate.net

The role of 3-Indoleacrylic acid in cancer is complex and appears to be context-dependent. Some studies suggest it has anti-cancer properties by inhibiting the growth of certain cancer cells. ontosight.aichemimpex.com It has been shown to affect cellular processes such as apoptosis, autophagy, and cell proliferation in tumor cells.